
gamma-Linolenoyl Ethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Linolenoyl Ethanolamide: is a member of the family of fatty N-acyl ethanolamines, collectively known as endocannabinoids. These compounds are naturally occurring in both plant and animal tissues and play significant roles in various biological processes. This compound is particularly notable for its involvement in the endocannabinoid system, where it acts as a cannabinoid receptor agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Linolenoyl Ethanolamide can be synthesized through an amidation reaction between gamma-linolenic acid and ethanolamine. One effective method involves reacting methyl gamma-linolenate with ethanolamine in the presence of sodium methoxide as a catalyst. The reaction is typically conducted at 30°C for 1 hour, resulting in a high yield of this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the amidation reaction makes it feasible for industrial applications. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research and commercial purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the double bonds in the fatty acid chain.
Substitution: This reaction can occur at the amide or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized fatty acid derivatives.
Reduction: Saturated fatty acid ethanolamides.
Substitution: N-substituted ethanolamides.
Wissenschaftliche Forschungsanwendungen
Gamma-Linolenoyl Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid ethanolamides.
Biology: It plays a role in cell signaling and is studied for its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals
Wirkmechanismus
Gamma-Linolenoyl Ethanolamide exerts its effects primarily through the endocannabinoid system. It acts as an agonist for cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it modulates various signaling pathways, leading to effects such as pain relief, anti-inflammation, and neuroprotection. The compound also influences the production of other bioactive lipids, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Dihomo-Gamma-Linolenoyl Ethanolamide
- Arachidonoyl Ethanolamide (Anandamide)
- Palmitoyl Ethanolamide
Comparison: Gamma-Linolenoyl Ethanolamide is unique due to its specific fatty acid chain length and degree of unsaturation. Compared to Dihomo-Gamma-Linolenoyl Ethanolamide, it has a shorter chain and fewer double bonds, which can influence its biological activity. Anandamide, another well-known endocannabinoid, has a different fatty acid chain, leading to distinct interactions with cannabinoid receptors. Palmitoyl Ethanolamide, while structurally similar, has different biological effects due to its saturated fatty acid chain .
Eigenschaften
Molekularformel |
C20H35NO2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)octadeca-6,9,12-trienamide |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23) |
InChI-Schlüssel |
KRDUNUMTOBLEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


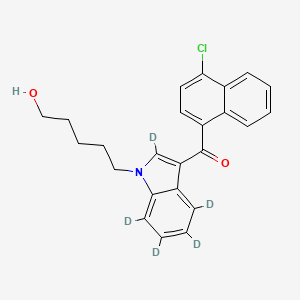
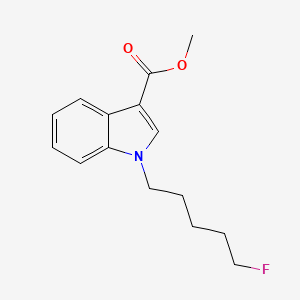
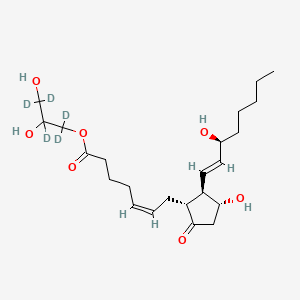
![octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B10766464.png)
![1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide](/img/structure/B10766476.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-Hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10766483.png)
![(1R,3S,6S,7E,13S,16R,17R,21S,22S)-17-[(2S,4S,5R,6S)-5-[(2R,4S,5S,6S)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766502.png)
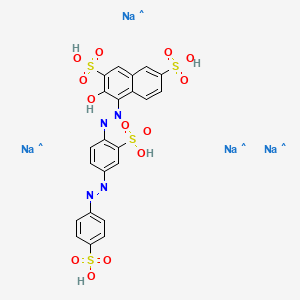

![(1S,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766522.png)
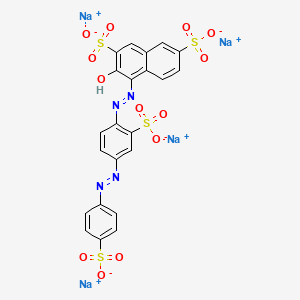

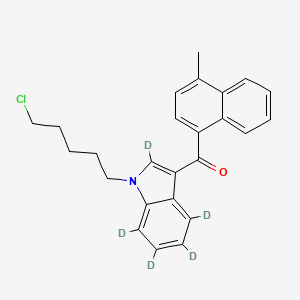
![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)
